4-bromocyclopent-2-en-1-one

Regioselective Halogenation Cyclopentenone Synthesis Kinetic Control

4-Bromocyclopent-2-en-1-one is a brominated α,β-unsaturated cyclopentenone that has been employed as a critical intermediate in the synthesis of neuraminidase inhibitors, prostaglandin analogs, and other bioactive cyclopentane derivatives. The presence of the bromine atom at the allylic 4‑position imparts distinct electronic and steric properties, enabling selective transformations such as palladium‑catalyzed cross‑coupling and nucleophilic vinylic substitution.

Molecular Formula C5H5BrO
Molecular Weight 160.998
CAS No. 765-56-0
Cat. No. B2403241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromocyclopent-2-en-1-one
CAS765-56-0
Molecular FormulaC5H5BrO
Molecular Weight160.998
Structural Identifiers
SMILESC1C(C=CC1=O)Br
InChIInChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h1-2,4H,3H2
InChIKeyJJVDZGGOHGKRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocyclopent-2-en-1-one (CAS 765-56-0) – A Strategic Halogenated Cyclopentenone for Targeted Synthesis


4-Bromocyclopent-2-en-1-one is a brominated α,β-unsaturated cyclopentenone that has been employed as a critical intermediate in the synthesis of neuraminidase inhibitors, prostaglandin analogs, and other bioactive cyclopentane derivatives [1]. The presence of the bromine atom at the allylic 4‑position imparts distinct electronic and steric properties, enabling selective transformations such as palladium‑catalyzed cross‑coupling and nucleophilic vinylic substitution . Its molecular formula is C₅H₅BrO (MW 161.00 g/mol), and it is typically handled as a yellowish liquid [2].

Why 4-Bromocyclopent-2-en-1-one Cannot Be Swapped for Other Cyclopentenone Analogs


The position and nature of the halogen substituent on the cyclopentenone scaffold fundamentally control its reactivity in downstream transformations. 4‑Bromo and 5‑bromo regioisomers arise from mechanistically distinct bromination pathways, and the 4‑bromo isomer cannot be accessed via the copper(II)‑mediated route that delivers the 5‑bromo analog [1]. Moreover, the C–Br bond provides a leaving‑group lability that balances stability and synthetic utility: it is substantially more reactive than the C–Cl bond in oxidative addition and nucleophilic displacement, yet it avoids the instability and light‑sensitivity often associated with the C–I bond [2]. Simply replacing 4‑bromocyclopent‑2‑en‑1‑one with the non‑halogenated parent enone or the 4‑hydroxy derivative eliminates the strategic halogen handle required for palladium catalysis and conjugate addition–elimination sequences.

Quantitative Differentiation of 4-Bromocyclopent-2-en-1-one from Its Closest Analogs


Regioselective Synthesis: Exclusive Access to the 4-Bromo Isomer Under Radical Conditions

The 4‑bromocyclopent‑2‑en‑1‑one isomer is formed selectively via a radical‑chain Wohl‑Ziegler bromination (NBS/AIBN in CCl₄), whereas the 5‑bromo isomer requires a fundamentally different polar pathway using CuBr₂ in methanol. Under optimized NBS/AIBN conditions, the 4‑bromo isomer is obtained in 75% isolated yield . This orthogonal regioselectivity means that a procurement choice for the 4‑bromo compound is not merely a preference but a necessity for synthetic sequences that rely on the allylic 4‑position handle.

Regioselective Halogenation Cyclopentenone Synthesis Kinetic Control

Solvolytic Generation of 4-Hydroxycyclopent-2-en-1-one: A Tactical Advantage of the Bromide Leaving Group

4‑Bromocyclopent‑2‑en‑1‑one and its 2‑substituted derivatives undergo direct solvolysis in refluxing aqueous or alcoholic media to afford 4‑hydroxy‑ and 4‑methoxy‑2‑cyclopenten‑1‑ones in 63–71% and 41–57% isolated yields, respectively [1]. This transformation exploits the allylic bromide's innate leaving‑group ability and provides a concise entry to oxygenated cyclopentenone building blocks without the need for strongly basic or metal‑catalyzed hydrolysis. The analogous 4‑chlorocyclopent‑2‑en‑1‑one is expected to solvolyze significantly more slowly (C–Cl bond dissociation energy ~84 kcal/mol vs. ~70 kcal/mol for C–Br), although a side‑by‑side study under identical conditions is not available.

Solvolysis Hydrolysis 4-Hydroxycyclopentenone

Palladium-Catalyzed Cross-Coupling: The Bromine Handle Enables Structurally Diverse 4-Substituted Cyclopentenones

4‑Bromo‑2‑cyclopenten‑1‑one participates in Pd(II)‑catalyzed Stille cross‑coupling with 1‑vinylstannanes to deliver 4‑alkenyl‑2‑cyclopenten‑1‑ones, a transformation that installs a new C–C bond at the 4‑position . While the publication does not tabulate yields for all substrates, the reaction is presented as a general, convenient method for 4‑substituted cyclopentenones. In contrast, the chloro analog typically requires harsher conditions or more active catalyst systems for oxidative addition, and the iodo analog, although more reactive, is less commercially available and can suffer from competing homocoupling. The bromide therefore occupies the optimal position in the reactivity–stability–availability triangle for this scaffold.

Stille Coupling Palladium Catalysis Vinylstannane

Enantiomerically Pure (R)-4-Bromocyclopent-2-en-1-one: A Chiral Building Block for Stereoselective Synthesis

The (4R)‑enantiomer of 4‑bromocyclopent‑2‑en‑1‑one is commercially available and fully characterized (InChI Key: VXKOWEFKPHMSHX‑IENPIDJESA‑N) [1]. This contrasts with 4‑chloro‑ and 4‑iodocyclopent‑2‑en‑1‑one, for which no enantiomerically pure forms are cataloged in major chemical databases. The availability of a single enantiomer allows direct incorporation into stereoselective synthetic sequences without the need for chiral resolution, a critical advantage in medicinal chemistry campaigns that require defined absolute configuration.

Chiral Pool Synthesis Enantiopure Cyclopentenone Asymmetric Synthesis

High-Impact Applications of 4-Bromocyclopent-2-en-1-One Where Its Differentiation Matters


Neuraminidase Inhibitor Synthesis – Strategic Azide Displacement

In the preparation of 4‑azidocyclopent‑2‑en‑1‑one, a key intermediate toward influenza neuraminidase inhibitors, 4‑bromocyclopent‑2‑en‑1‑one reacts with sodium azide in DMF at 0 °C to give the azide in 71% yield after chromatographic purification [1]. The bromide’s leaving‑group ability is essential for this Sₙ2 displacement; the chloro analog would require elevated temperature or a more forcing nucleophile, while the iodo analog, though more reactive, may compromise yield through elimination side reactions.

Prostaglandin Analog Construction – 4‑Hydroxycyclopentenone Entry

4‑Bromocyclopent‑2‑en‑1‑one serves as a direct precursor to 4‑hydroxy‑2‑cyclopenten‑1‑one via mild solvolysis (63–71% yield, refluxing H₂O or H₂O‑dioxane) [2]. This 4‑hydroxy derivative is a well‑established intermediate for the conjugate addition approach to prostaglandin analogs. The documented solvolysis protocol provides a reliably accessible route that is not yet validated for the 4‑chloro counterpart.

Diversity‑Oriented Synthesis – Stille Coupling at the 4‑Position

For medicinal chemistry libraries that require a variable aryl or alkenyl group at the cyclopentenone 4‑position, the Stille protocol with 4‑bromo‑2‑cyclopenten‑1‑one and 1‑vinylstannanes enables direct C–C bond formation . This transformation exploits the C–Br bond’s capacity for facile oxidative addition to palladium, a property that is attenuated in the chloro analog and introduced without the side‑reactivity risks of the iodo compound.

Chiral Pool Access for Asymmetric Synthesis

When a stereochemically defined cyclopentenone building block is needed, procurement of (4R)-4‑bromocyclopent‑2‑en‑1‑one eliminates the requirement for chiral resolution or asymmetric synthesis [3]. This is especially valuable in early‑stage drug discovery where rapid SAR exploration with enantiopure fragments is critical. The chloro and iodo analogs do not currently offer this option.

Quote Request

Request a Quote for 4-bromocyclopent-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.